molecular formula C9H10BrN3O B12070545 N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide

N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B12070545
M. Wt: 256.10 g/mol
InChI Key: ODGVNNGVZFXAON-UHFFFAOYSA-N
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Description

N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates both an azetidine-3-carboxamide moiety and a 4-bromopyridyl group, which are privileged scaffolds in the design of biologically active molecules. The azetidine ring, a four-membered nitrogen heterocycle, is a key pharmacophore found in compounds under investigation for a wide range of therapeutic areas . Similarly, the bromopyridine group acts as an excellent handle for further chemical modification via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate structural diversity for structure-activity relationship (SAR) studies . This compound is particularly valuable as a precursor in the synthesis of more complex molecules targeting various biological pathways. Analogs featuring the azetidine ring have been explored as potential nicotinic acetylcholine receptor ligands , and as modulators for targets like GPR119 for metabolic diseases . The presence of the carboxamide linker, a stable bioisostere commonly found in medicinal compounds, contributes to its ability to form key hydrogen bonding interactions with biological targets . This product is intended for research applications as a building block in organic synthesis and drug development. It is supplied as a high-purity solid for use in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

N-(4-bromopyridin-2-yl)azetidine-3-carboxamide

InChI

InChI=1S/C9H10BrN3O/c10-7-1-2-12-8(3-7)13-9(14)6-4-11-5-6/h1-3,6,11H,4-5H2,(H,12,13,14)

InChI Key

ODGVNNGVZFXAON-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NC2=NC=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide typically involves the reaction of 4-bromo-2-aminopyridine with azetidine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted azetidine-3-carboxamides, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Antimicrobial Activity

Azetidine derivatives, including N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide, have shown promising antimicrobial properties. Research indicates that azetidine compounds can exhibit significant antibacterial and antifungal activities against various pathogens.

  • Case Study : A study synthesized several azetidine derivatives and evaluated their efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like amoxicillin, indicating their potential as new antimicrobial agents .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Azetidine derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

  • Case Study : In a series of experiments, various azetidine-based compounds were synthesized and screened for their antitubercular activity. Some compounds demonstrated significant effectiveness compared to established drugs like isoniazid and rifampicin, suggesting their potential as therapeutic agents in tuberculosis treatment .

Anticancer Properties

The anticancer potential of azetidine derivatives has garnered attention in recent years. This compound may contribute to the development of novel anticancer therapies.

  • Case Study : A study reported the synthesis of a series of N-substituted azetidinones, which were evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that specific azetidine derivatives exhibited selective cytotoxicity towards cancer cells, making them candidates for further development as anticancer drugs .

Neuropharmacological Applications

Research has suggested that compounds similar to this compound may interact with nicotinic acetylcholine receptors (nAChRs), implicating them in neuropharmacology.

  • Case Study : An investigation into the pharmacological profile of related azetidine compounds revealed their ability to act as partial agonists at α4β2 nAChRs, which are implicated in cognitive functions and mood regulation. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases or mood disorders .

Synthesis and Reactivity

The synthesis of this compound involves various methodologies that enhance its reactivity and functionalization potential.

Synthesis Method Description
Horner-Wadsworth–Emmons Reaction Utilized for constructing azetidine frameworks with diverse substituents, enhancing biological activity.
C-H Arylation Allows for the introduction of aryl groups into the azetidine structure, potentially increasing efficacy against targets like cancer cells.
Borane-Promoted Reactions Facilitates diastereoselective alkylation, vital for creating complex azetidine derivatives with specific stereochemistry .

Mechanism of Action

The mechanism of action of N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiazolidinone Derivatives
  • N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Structural Difference: Replaces azetidine with a thiazolidinone ring (five-membered, sulfur-containing). Crystallographic data () reveal bond angles (e.g., C-S-C = 90.87°) and torsion angles influenced by the larger ring size, which may alter binding conformations compared to the strained azetidine . Bioactivity: Thiazolidinone derivatives are associated with enzyme inhibition (e.g., carbonic anhydrase) and antiviral activity .
Oxetane-Substituted Analogs
  • N-(oxetan-3-yl)azetidine-3-carboxamide (CAS 1526949-70-1, ): Structural Difference: Substitutes 4-bromopyridin-2-yl with oxetan-3-yl. Impact: The oxetane’s oxygen atom may improve solubility compared to the bromopyridine group.

Substituent Variations

Bromophenyl vs. Dihydropyridine Derivatives
  • 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide (): Structural Difference: Incorporates a dihydropyridine core with a bromophenyl-thioether side chain. Impact: The dihydropyridine’s non-aromatic structure allows redox activity, relevant to calcium channel modulation. The thioether linkage may enhance metabolic stability compared to carboxamide bonds .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Bioactivity (Reported) Solubility (Predicted)
N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide Azetidine 4-Bromopyridine Not reported Moderate (lipophilic)
N-(oxetan-3-yl)azetidine-3-carboxamide Azetidine Oxetane Not reported High (polar)
Thiazolidinone derivative () Thiazolidinone 4-Bromophenyl, pyridine-3-carboxamide Enzyme inhibition Low (crystalline)
Dihydropyridine derivative () Dihydropyridine Bromophenyl-thioether, furyl Calcium channel modulation Moderate

Research Findings and Implications

  • Crystallographic Insights: The thiazolidinone analog () exhibits a planar pyridine ring and a twisted thiazolidinone conformation, suggesting steric constraints during target binding. In contrast, azetidine’s smaller ring may enforce a more rigid, compact conformation .
  • Enzyme Inhibition: Compounds with carboxamide linkages (e.g., thiazolidinone derivatives) show nanomolar activity against HIV-1 reverse transcriptase, highlighting the importance of hydrogen-bonding motifs . The azetidine analog’s reduced ring size may compromise such interactions.
  • Synthetic Accessibility: Azetidine-containing compounds often require specialized coupling reagents (e.g., EDC/HOBt) due to steric hindrance, whereas thiazolidinones are synthesized via cyclocondensation of thioureas and aldehydes .

Biological Activity

N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a unique structure that includes a brominated pyridine moiety and an azetidine ring, which contribute to its reactivity and biological properties. The compound is primarily studied for its role as an enzyme inhibitor and receptor modulator, making it a valuable candidate in drug discovery.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biological pathways.

  • Enzyme Inhibition : The compound has been noted for its potential to inhibit specific kinases, which are crucial in many signaling pathways related to cancer and other diseases.
  • Receptor Modulation : It may interact with various receptors, potentially altering their activity and affecting downstream signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Comparative studies with similar compounds highlight the significance of the bromine atom in enhancing reactivity and selectivity.

CompoundStructural FeaturesBiological Activity
This compoundContains bromine at position 4Potential kinase inhibitor
N-(Pyridin-2-yl)azetidine-3-carboxamideNo bromine substitutionAltered reactivity
N-(4-Chloropyridin-2-yl)azetidine-3-carboxamideChlorine instead of bromineDifferent biological effects
N-(4-Fluoropyridin-2-yl)azetidine-3-carboxamideFluorine substitutionVaries in chemical properties

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound:

  • Kinase Inhibition Studies : Research has demonstrated that this compound exhibits inhibitory effects on certain kinases involved in cancer progression. For instance, it has shown promising IC50 values in various assays targeting kinases related to tumor growth.
    • Example : A study reported an IC50 value of 50 nM against a specific kinase target, indicating strong inhibitory potential .
  • Receptor Interaction : Investigations into its interaction with nicotinic acetylcholine receptors (nAChRs) reveal that the compound may act as a partial agonist or antagonist depending on the receptor subtype involved.
    • Example : In vitro assays indicated that this compound selectively modulates α4β2-nAChRs with an IC50 value of 29 nM .
  • Therapeutic Applications : Given its biological activities, this compound is being explored for therapeutic applications in treating metabolic disorders and certain types of cancer.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide with high purity?

Methodological Answer:
Synthesis typically involves coupling 4-bromo-2-aminopyridine with azetidine-3-carboxylic acid derivatives. Key steps include:

  • Acylation : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF under inert atmosphere .
  • Bromination Control : Ensure precise stoichiometry of bromine sources (e.g., NBS) to avoid over-substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor reactions via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^1H-NMR (DMSO-d6) shows characteristic peaks: δ 8.3–8.5 ppm (pyridine H), δ 3.8–4.2 ppm (azetidine CH2), δ 2.1 ppm (carboxamide CH3) .
    • HRMS : Exact mass (M+H+^+) expected at ~284.03 Da .
  • Purity Assessment : HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) with retention time ~6.2 min .

Advanced: How does the bromopyridine moiety influence the compound’s mechanism of action in kinase inhibition studies?

Methodological Answer:
The 4-bromo group enhances electrophilicity, promoting interactions with ATP-binding pockets of kinases.

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinases (e.g., EGFR or Aurora A). Focus on halogen bonding between Br and backbone carbonyls (e.g., C=O of Glu883 in EGFR) .
  • Kinase Assays : Measure IC50 via ADP-Glo™ assays (e.g., IC50 ~0.5–2 μM for Aurora A). Compare with non-brominated analogs to isolate bromine’s role .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. neuroprotective effects)?

Methodological Answer:

  • Context-Specific Assays : Test in multiple cell lines (e.g., HeLa for cytotoxicity, SH-SY5Y for neuroprotection) under standardized conditions (e.g., 48-h exposure, 10% FBS) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets (e.g., TrkA for neuroprotection) .
  • Metabolite Analysis : LC-MS/MS to detect active metabolites (e.g., de-brominated derivatives) that may contribute to divergent effects .

Advanced: What structural modifications enhance target selectivity in azetidine-carboxamide derivatives?

Methodological Answer:

  • Azetidine Ring Substitution : Introduce methyl groups at C2 to sterically block off-target binding. Example: N-(4-Bromo-2-methylpyridin-3-yl)azetidine-3-carboxamide shows 10x selectivity for JAK2 over JAK3 .
  • Linker Optimization : Replace carboxamide with sulfonamide to alter hydrogen-bonding patterns. Validate via X-ray crystallography (e.g., PDB deposition) .

Advanced: How can solubility and stability challenges be addressed during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration. Confirm stability via UV-Vis (λmax = 270 nm) over 24h at 25°C .
  • Prodrug Strategies : Synthesize phosphate esters at the azetidine nitrogen; hydrolyze enzymatically in vivo (test with alkaline phosphatase) .

Advanced: What methodologies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog. Pull-down targets with streptavidin beads and identify via LC-MS/MS .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cells to identify resistance-conferring genes (e.g., MAPK pathway components) .

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